molecular formula C16H17NO4S B2595410 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900015-27-2

3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid

Cat. No.: B2595410
CAS No.: 900015-27-2
M. Wt: 319.38
InChI Key: KBCNYIHHKOEIJP-UHFFFAOYSA-N
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Description

3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a sophisticated research compound that functions as a key synthetic intermediate in the development of novel therapeutics. Its primary research value lies in its role as a precursor to potent and selective Peroxisome Proliferator-Activated Receptor gamma (PPARγ) ligands . PPARγ is a nuclear receptor that plays a central role in glucose and lipid metabolism, making it a critical target for metabolic disease research , including the investigation of new treatments for type 2 diabetes and insulin resistance. The structure of this compound incorporates a pivalamido phenoxy group linked to a thiophene carboxylic acid, a configuration designed to confer favorable binding affinity and metabolic stability. Researchers utilize this chemical entity to explore structure-activity relationships (SAR) and to synthesize advanced analogs with optimized pharmacological profiles. Its application is strictly confined to non-clinical research settings, providing a foundational building block for the discovery of next-generation receptor modulators .

Properties

IUPAC Name

3-[4-(2,2-dimethylpropanoylamino)phenoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-16(2,3)15(20)17-10-4-6-11(7-5-10)21-12-8-9-22-13(12)14(18)19/h4-9H,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCNYIHHKOEIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dimethylpropanoyl amide can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of thiophene carboxylic acids exhibit significant anticancer properties. The compound is being investigated for its ability to inhibit specific cancer cell lines by targeting protein kinases involved in tumor growth. For instance, studies have shown that thiophene derivatives can act as kinase inhibitors, which are crucial in the development of targeted cancer therapies .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Thiophene derivatives have been reported to possess activity against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Materials Science

Polymer Chemistry
3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid can serve as a monomer for the synthesis of novel polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength. Research has demonstrated that thiophene-based polymers exhibit interesting electronic properties suitable for applications in organic electronics and photovoltaics .

Conductive Materials
Due to its electrical conductivity characteristics, this compound is being explored for use in conductive coatings and materials. The thiophene moiety allows for π-π stacking interactions, which can enhance charge transport properties in organic electronic devices .

Organic Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including coupling reactions and modifications that can lead to the development of new pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several thiophene derivatives, including 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, which were tested against human cancer cell lines. The results indicated promising activity against breast and prostate cancer cells, suggesting potential for further development as anticancer agents .

Case Study 2: Polymer Development

In another investigation, researchers synthesized a series of thiophene-based polymers incorporating the compound into their structure. The resulting materials exhibited improved mechanical properties and thermal stability compared to conventional polymers. These findings suggest applications in high-performance materials used in electronics and coatings .

Mechanism of Action

The mechanism by which 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signaling proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 2-thiophenecarboxylic acid derivatives with phenoxy-linked substituents. Below is a comparative analysis of structurally related compounds and their key attributes:

Compound Name Key Structural Differences Molecular Formula Molecular Weight Key Properties/Applications
3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid (Target) Phenoxy group substituted with 2,2-dimethylpropanoyl (pivaloyl) Likely C16H17NO4S ~335.38 g/mol (est.) High lipophilicity due to branched acyl chain; potential for enhanced receptor selectivity
Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate Methyl ester at C2; 2-fluorobenzoyl substituent C19H14FNO4S 371.38 g/mol Increased steric bulk from fluorobenzoyl; ester group may improve bioavailability
3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid Methoxyacetyl substituent (smaller, polar group) C14H13NO5S 307.32 g/mol Reduced lipophilicity; potential for altered solubility and metabolic clearance
3-{4-[(Phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid Phenylsulfonyl substituent (electron-withdrawing, highly polar) C17H13NO5S2 375.42 g/mol Enhanced polarity may limit membrane permeability; sulfonyl group could modulate receptor binding

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity and Binding: The 2,2-dimethylpropanoyl group in the target compound introduces significant lipophilicity and steric bulk compared to smaller acyl groups (e.g., methoxyacetyl in ). This may enhance membrane permeability and receptor selectivity by reducing off-target interactions .

Carboxylic Acid vs. Ester Functional Groups :

  • The free carboxylic acid in the target compound and enables ionic interactions with basic residues in biological targets, which is critical for receptor activation or inhibition.
  • The methyl ester in may serve as a prodrug, improving oral bioavailability by masking the acidic group, though requiring enzymatic hydrolysis for activation .

Polarity and Pharmacokinetics: The phenylsulfonyl substituent in introduces high polarity, likely reducing passive diffusion across membranes but increasing solubility in aqueous environments. This could be advantageous for intravenous formulations .

Receptor Selectivity and Side Effects: The bulky 2,2-dimethylpropanoyl group in the target compound may mimic features of advanced agonists like MK-6892 (), which reduces side effects (e.g., flushing) by avoiding off-target receptor activation. This suggests a design strategy prioritizing steric hindrance to enhance selectivity .

Biological Activity

3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16H17NO4S
  • CAS Number : 900015-27-2

The structure consists of a thiophene ring linked to a phenoxy group, which is further substituted with a dimethylpropanoyl amino group. This unique arrangement is believed to contribute to its biological activity.

Research indicates that compounds similar to 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid exhibit various biological activities including:

  • Inhibition of Lipid Biosynthesis : Analogous compounds have shown the ability to inhibit sterol regulatory element-binding proteins (SREBPs), which are crucial in regulating lipid metabolism. For instance, ZJ001, a related compound, demonstrated significant lipid-lowering effects by suppressing the SREBP-1c pathway in diet-induced obesity models .
  • Antioxidant Activity : Thiophene derivatives often possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of metabolic disorders where oxidative damage is prevalent.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

In vitro evaluations have demonstrated that 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid can modulate cellular pathways associated with lipid metabolism and inflammation. For example:

  • Cell Line Studies : HepG2 cells treated with related compounds showed reduced mRNA levels of SREBP-1c and SREBP-2, indicating a downregulation of lipid synthesis pathways .

In Vivo Studies

Animal models provide further evidence of the compound's efficacy:

  • Diet-Induced Obesity Models : In studies involving mice fed a high-fat diet, administration of related compounds led to improved glucose tolerance and reduced hepatic lipid accumulation . These findings suggest potential applications in managing obesity-related metabolic disorders.

Case Studies

StudyModelFindings
ZJ001 StudyDiet-Induced Obesity MiceSignificant reduction in hepatic lipid levels; inhibition of SREBP pathways .
Antioxidant EvaluationCell CultureDemonstrated protective effects against oxidative stress .
Anti-inflammatory AssessmentInflammatory Cell ModelsReduced pro-inflammatory cytokine levels observed .

Q & A

Synthesis and Optimization

Basic: What is the standard synthetic route for 3-{4-[(2,2-Dimethylpropanoyl)amino]phenoxy}-2-thiophenecarboxylic acid? Methodological Answer: The compound is synthesized via a multi-step coupling reaction. A representative approach involves:

Amide bond formation : Reacting 4-aminophenol with 2,2-dimethylpropanoyl chloride in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the 4-[(2,2-dimethylpropanoyl)amino]phenol intermediate.

Etherification : Coupling the intermediate with methyl 3-hydroxy-2-thiophenecarboxylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thiophene moiety.

Hydrolysis : Saponification of the methyl ester using NaOH to yield the carboxylic acid .
Key Validation : Purity is confirmed via ¹H/¹³C NMR and HPLC (>98% purity threshold) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity? Methodological Answer:

  • Catalyst Screening : Replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to reduce byproduct formation.
  • Solvent Effects : Use anhydrous THF instead of DMF to enhance solubility of intermediates while minimizing side reactions.
  • Temperature Control : Conduct the etherification step at 60°C to balance reaction rate and thermal stability of the phenolic intermediate .

Analytical Characterization

Basic: Which analytical techniques are critical for confirming the compound’s purity and structure? Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies key protons (e.g., aromatic protons at δ 6.8–7.4 ppm, carboxylic acid proton at δ 12.5 ppm).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity, with retention time consistency against a reference standard .

Advanced: How can advanced spectroscopic methods resolve structural ambiguities? Methodological Answer:

  • 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to confirm the thiophene-phenoxy linkage and amide connectivity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₂₀N₂O₄S: 360.1142) .

Biological Activity and SAR Studies

Basic: What biological activities have been reported for this compound? Methodological Answer:

  • Anti-inflammatory Activity : Inhibits COX-2 (IC₅₀ ~5 µM) in RAW 264.7 macrophage assays, comparable to indomethacin .
  • Antimicrobial Potential : Moderate activity against S. aureus (MIC = 32 µg/mL) due to the thiophene-carboxylic acid moiety disrupting membrane integrity .

Advanced: How do structural modifications influence activity? Methodological Answer:

  • Substitution at the Phenoxy Ring : Introducing electron-withdrawing groups (e.g., -NO₂) enhances COX-2 inhibition but reduces solubility.
  • Thiophene Modifications : Replacing the carboxylic acid with an amide improves bioavailability but reduces target binding affinity. SAR data from derivatives are summarized below:
Derivative StructureCOX-2 IC₅₀ (µM)Solubility (mg/mL)
Parent Compound5.00.12
4-NO₂-Phenoxy Analog3.20.08
Thiophene-Amide Analog8.70.35

Addressing Data Contradictions

Advanced: How to resolve discrepancies in reported bioactivity data? Methodological Answer:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 vs. THP-1) or endotoxin levels can alter inflammatory responses.
  • Compound Stability : Degradation during storage (e.g., hydrolysis of the amide bond) may reduce observed activity. Validate stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Stability and Storage

Basic: What are the recommended storage conditions? Methodological Answer: Store at -20°C under inert gas (N₂) in amber vials to prevent oxidation and hydrolysis. Avoid aqueous buffers for long-term storage .

Advanced: How to characterize degradation pathways? Methodological Answer:

  • Forced Degradation Studies : Expose to heat (60°C), light (UV 254 nm), and acidic/basic conditions.
  • LC-MS Analysis : Identify major degradation products (e.g., hydrolyzed amide or decarboxylated thiophene) .

Structural Analogs and Computational Design

Basic: What are key structural analogs of this compound? Methodological Answer:

  • Analog 1 : 4-Phenyl-1,3-thiazole-2-carboxylic acid (CAS 7681-94-9) – Similar anti-inflammatory profile.
  • Analog 2 : 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid (CAS 74556-60-8) – Enhanced metabolic stability .

Advanced: How can computational modeling guide analog design? Methodological Answer:

  • Molecular Docking : AutoDock Vina predicts binding to COX-2 (PDB: 5KIR). The carboxylic acid group forms hydrogen bonds with Arg-120 and Tyr-355.
  • QSAR Models : Use VolSurf+ descriptors to optimize logP (target: 2–3) and polar surface area (<90 Ų) for improved permeability .

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